molecular formula C4H5FN2 B13614532 5-Fluoromethylimidazole

5-Fluoromethylimidazole

Cat. No.: B13614532
M. Wt: 100.09 g/mol
InChI Key: CIVKLHWNJHSVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoromethylimidazole is a fluorinated derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoromethylimidazole typically involves the fluorination of 5-bromomethylimidazole using potassium fluoride in the presence of a cryptand such as Kryptofix in refluxing acetonitrile . This method boosts the nucleophilicity of fluoride by complexing with the cation, facilitating the substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable fluorination reactions under controlled conditions to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoromethylimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated imidazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-Fluoromethylimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoromethylimidazole involves its interaction with specific molecular targets, leading to various biological effects. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. This can result in the inhibition of enzyme function or alteration of signaling pathways, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: 5-Fluoromethylimidazole is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the fluorine atom enhances its stability and binding properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C4H5FN2

Molecular Weight

100.09 g/mol

IUPAC Name

5-(fluoromethyl)-1H-imidazole

InChI

InChI=1S/C4H5FN2/c5-1-4-2-6-3-7-4/h2-3H,1H2,(H,6,7)

InChI Key

CIVKLHWNJHSVQV-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CF

Origin of Product

United States

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